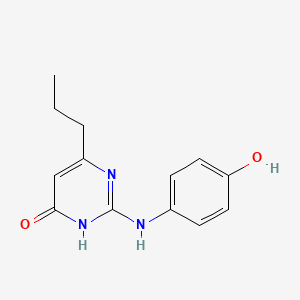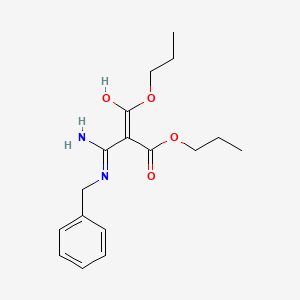![molecular formula C16H10BrN3O3 B3723470 (5E)-2-(4-bromophenyl)-5-[(4-nitrophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B3723470.png)
(5E)-2-(4-bromophenyl)-5-[(4-nitrophenyl)methylidene]-1H-imidazol-4-one
概要
説明
(5E)-2-(4-bromophenyl)-5-[(4-nitrophenyl)methylidene]-1H-imidazol-4-one is a synthetic organic compound characterized by the presence of bromine and nitro functional groups attached to a phenyl ring, along with an imidazole core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-(4-bromophenyl)-5-[(4-nitrophenyl)methylidene]-1H-imidazol-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-bromoaniline with 4-nitrobenzaldehyde in the presence of a base, followed by cyclization to form the imidazole ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and ensuring compliance with safety and environmental regulations.
化学反応の分析
Types of Reactions
(5E)-2-(4-bromophenyl)-5-[(4-nitrophenyl)methylidene]-1H-imidazol-4-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Reduction: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Substitution: The bromine atom can be replaced by other functional groups using reagents such as sodium iodide in acetone.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium iodide, acetone.
Major Products
Reduction of Nitro Group: 2-(4-bromophenyl)-5-[(4-aminophenyl)methylidene]-1H-imidazol-4-one.
Substitution of Bromine: 2-(4-iodophenyl)-5-[(4-nitrophenyl)methylidene]-1H-imidazol-4-one.
科学的研究の応用
(5E)-2-(4-bromophenyl)-5-[(4-nitrophenyl)methylidene]-1H-imidazol-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of (5E)-2-(4-bromophenyl)-5-[(4-nitrophenyl)methylidene]-1H-imidazol-4-one involves its interaction with molecular targets such as enzymes or receptors. The bromine and nitro groups play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
類似化合物との比較
Similar Compounds
2-(4-bromophenyl)-1H-imidazol-4-one: Lacks the nitro group, which may result in different biological activity.
2-(4-nitrophenyl)-1H-imidazol-4-one: Lacks the bromine atom, affecting its reactivity and binding properties.
2-(4-chlorophenyl)-5-[(4-nitrophenyl)methylidene]-1H-imidazol-4-one: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical behavior.
Uniqueness
(5E)-2-(4-bromophenyl)-5-[(4-nitrophenyl)methylidene]-1H-imidazol-4-one is unique due to the combination of bromine and nitro groups, which confer distinct reactivity and potential biological activity. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.
特性
IUPAC Name |
(4E)-2-(4-bromophenyl)-4-[(4-nitrophenyl)methylidene]-1H-imidazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrN3O3/c17-12-5-3-11(4-6-12)15-18-14(16(21)19-15)9-10-1-7-13(8-2-10)20(22)23/h1-9H,(H,18,19,21)/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWSWHWNIREARM-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=N2)C3=CC=C(C=C3)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)NC(=N2)C3=CC=C(C=C3)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(1-acetyl-2-oxopropylidene)hydrazino]-3-nitrobenzoic acid](/img/structure/B3723389.png)
![2-[(E)-[(E)-1-(2-hydroxyphenyl)ethylidenehydrazinylidene]methyl]phenol](/img/structure/B3723406.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]oxamide](/img/structure/B3723414.png)
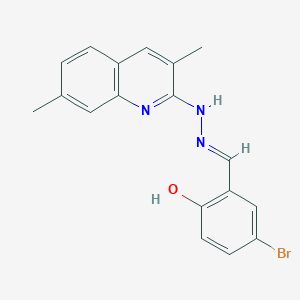
![4-CHLORO-2-[(E)-[2-(9H-FLUOREN-9-YLIDENE)HYDRAZIN-1-YLIDENE]METHYL]PHENOL](/img/structure/B3723434.png)

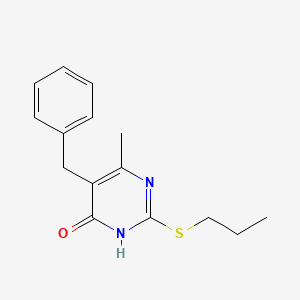
![methyl ({2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]butanoyl}amino)(phenyl)acetate](/img/structure/B3723455.png)
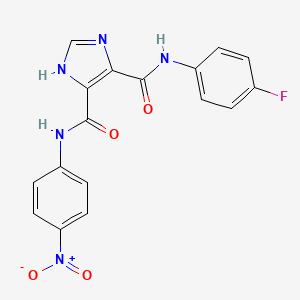
![(4E)-1-(3,4-Dichlorophenyl)-4-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-3-methyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B3723465.png)
![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl 2-methyl-4-quinolinecarboxylate](/img/structure/B3723476.png)
![2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B3723484.png)
